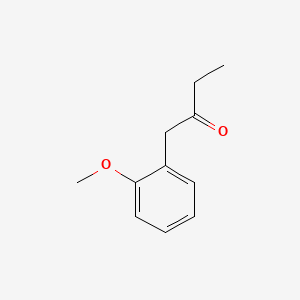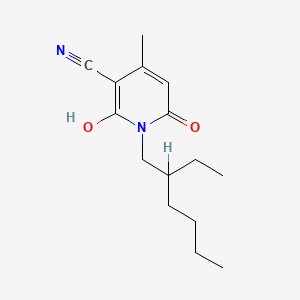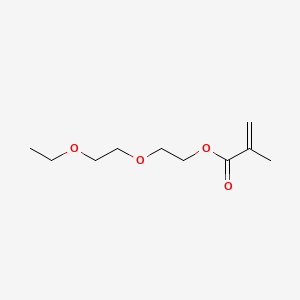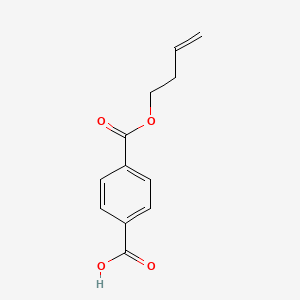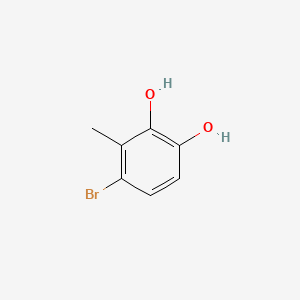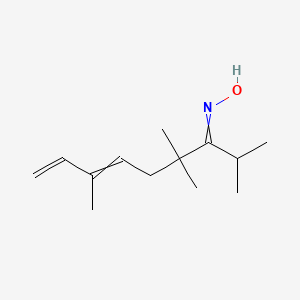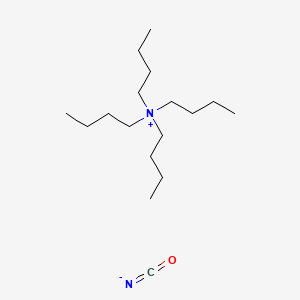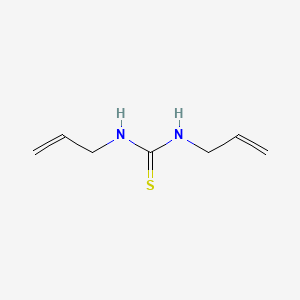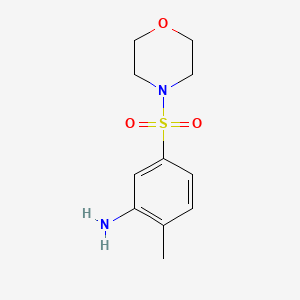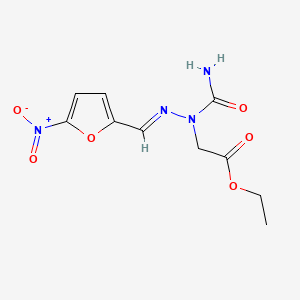
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester
Descripción general
Descripción
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester, also known as Nifuroxazide, is a synthetic nitrofuran antibiotic that was first introduced in 1966. It is commonly used to treat acute diarrhea caused by bacterial infections. Nifuroxazide has been widely studied for its antimicrobial properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Ethyl esters of various acetic acids have been synthesized and their chemical properties studied, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. These processes are foundational in developing compounds with potential biological activities, such as fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis (Anisimova et al., 2011). The synthesis of ethyl esters containing specific functional groups (e.g., 5-oxo-[1,2,4]triazole ring) has also been explored, leading to the discovery of compounds with antimicrobial activity (Demirbas et al., 2004).
Catalysis and Reaction Mechanisms
The catalytic hydration of tetrolic acid ethyl ester, as an example of alkyne-carboxylic acid ester, has been investigated, demonstrating the synthesis of beta-keto acid esters in water, providing insights into catalytic mechanisms and intermediate formation (Kanemitsu et al., 2008).
Antimicrobial and Antitumor Activities
The synthesis of ethyl esters has led to the identification of compounds with antimicrobial and antitumor activities. For instance, derivatives synthesized from acetic acid ethyl esters have shown activity against a range of microorganisms and demonstrated potential as anticancer agents (Temple et al., 1983).
Esterification and Hydrolysis Reactions
Studies on ester hydrolysis and the nitrosation reactions of certain ethyl esters provide insights into their reactivity and potential for forming novel compounds through chemical transformations (Iglesias, 2000).
Propiedades
IUPAC Name |
ethyl 2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6/c1-2-19-9(15)6-13(10(11)16)12-5-7-3-4-8(20-7)14(17)18/h3-5H,2,6H2,1H3,(H2,11,16)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHUPCAVZVIYFY-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-, ethyl ester | |
CAS RN |
10598-87-5 | |
| Record name | 2-Semicarbazidoacetic acid, 1-(5-nitrofurfurylidene)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010598875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)



